molecular formula C11H18ClN3 B12265826 1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

Cat. No.: B12265826
M. Wt: 227.73 g/mol
InChI Key: YZRCEWBTJADOGY-UHFFFAOYSA-N
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Description

1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is a synthetic organic compound that belongs to the class of azetidines and pyrazoles

Preparation Methods

The synthesis of 1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved by cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.

    Alkylation: The azetidine ring is then alkylated with butan-2-yl halide to introduce the butan-2-yl group.

    Pyrazole formation: The alkylated azetidine is reacted with a suitable hydrazine derivative to form the pyrazole ring.

    Chlorination: Finally, the pyrazole ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It is used in the development of chemical probes to study biological processes and pathways.

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butan-2-yl group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

1-[(1-butan-2-ylazetidin-3-yl)methyl]-4-chloropyrazole

InChI

InChI=1S/C11H18ClN3/c1-3-9(2)14-5-10(6-14)7-15-8-11(12)4-13-15/h4,8-10H,3,5-7H2,1-2H3

InChI Key

YZRCEWBTJADOGY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CC(C1)CN2C=C(C=N2)Cl

Origin of Product

United States

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